molecular formula C14H9NO3 B12810822 9-(Hydroxy(oxido)amino)-3-phenanthrenol CAS No. 7402-91-7

9-(Hydroxy(oxido)amino)-3-phenanthrenol

Cat. No.: B12810822
CAS No.: 7402-91-7
M. Wt: 239.23 g/mol
InChI Key: YBIPHTBHFGUBBX-UHFFFAOYSA-N
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Description

9-(Hydroxy(oxido)amino)-3-phenanthrenol is a polycyclic aromatic compound featuring a phenanthrene backbone substituted with hydroxyl (-OH) and hydroxy(oxido)amino (-NH(O)OH) groups at positions 3 and 9, respectively. This compound’s structure combines redox-active functional groups with a rigid aromatic framework, making it of interest in coordination chemistry and materials science. The hydroxy(oxido)amino moiety introduces both acidic (hydroxyl) and oxidizing (oxido) properties, which can influence its reactivity and binding behavior.

Properties

CAS No.

7402-91-7

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

9-nitrophenanthren-3-ol

InChI

InChI=1S/C14H9NO3/c16-10-6-5-9-7-14(15(17)18)12-4-2-1-3-11(12)13(9)8-10/h1-8,16H

InChI Key

YBIPHTBHFGUBBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Hydroxy(oxido)amino)-3-phenanthrenol typically involves multi-step organic reactions. One common method includes the oxidation of a precursor phenanthrene derivative using suitable oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

9-(Hydroxy(oxido)amino)-3-phenanthrenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phenanthrene derivatives with different functional groups, which can be further utilized in synthetic chemistry .

Scientific Research Applications

9-(Hydroxy(oxido)amino)-3-phenanthrenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(Hydroxy(oxido)amino)-3-phenanthrenol involves its interaction with various molecular targets. The hydroxy and oxidoamino groups can participate in hydrogen bonding and redox reactions, influencing the activity of enzymes and other proteins. These interactions can modulate cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Analogues

  • 9-Hydroxyfluorene (C₁₃H₁₀O): Shares a hydroxyl-substituted aromatic system but lacks the redox-active hydroxy(oxido)amino group. Its reactivity is dominated by phenolic acidity, whereas 9-(Hydroxy(oxido)amino)-3-phenanthrenol may exhibit dual acid-base and redox behavior due to the -NH(O)OH group .
  • [178094-69-4] Potassium heptadecafluoro-N-[...]octane-1-sulfonamide: Contains a complex fluorinated sulfonamide with hydroxy(oxido)amino substituents. While structurally distinct, its sulfonamide-oxido group highlights the role of electron-withdrawing substituents in stabilizing oxido ligands, a feature relevant to the target compound’s stability .

Coordination Chemistry Comparisons

  • Rhenium Oxido Complexes (e.g., ReV–O bonds): and describe Re–O bond lengths (2.223 Å in trans-oxido ligands) and their sensitivity to ligand trans effects.
  • Bidentate Ligands in Dinuclear Complexes: The acetato and oxido bridges in C₃₈H₃₃Cl₅O₃P₂Re₂ () demonstrate how bridging ligands stabilize metal centers. The target compound’s hydroxy(oxido)amino group could act as a bridging ligand in coordination polymers, though its non-metallic backbone limits direct comparison .

Structural and Electronic Properties

Compound Key Functional Groups Substituent Positions Molecular Weight (g/mol) Notable Properties
This compound -NH(O)OH, -OH 3, 9 ~285 (estimated) Redox activity, potential ligand behavior
9-Hydroxyfluorene -OH 9 182.22 Phenolic acidity, fluorescence
[178094-69-4] -SO₃N-, -NH(O)OH, -CF₃ N/A ~700 (fluorinated backbone) Extreme hydrophobicity, thermal stability
C₃₈H₃₃Cl₅O₃P₂Re₂ () Re–O, Re–Cl, PPh₃ Bridging ligands 1088.27 Octahedral coordination, metal-metal bonding

Research Findings and Implications

  • Electronic Effects: The oxido group in this compound likely delocalizes electron density across the phenanthrene ring, akin to oxido ligands in rhenium complexes (). This could enhance its ability to participate in charge-transfer interactions .
  • Synthetic Challenges : The compound’s synthesis may require controlled oxidation of hydroxylamine precursors, similar to methods used for fluorinated sulfonamides (). Steric hindrance from the phenanthrene backbone could complicate functionalization .
  • Potential Applications: Its dual functional groups suggest utility in catalysis (as a ligand) or as a redox-active component in organic electronics. However, direct evidence for these applications is absent in the provided materials.

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